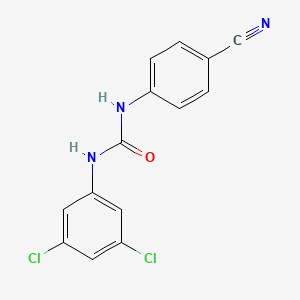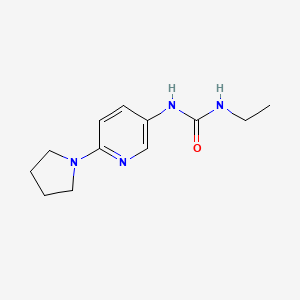
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide, also known as MTAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAC is a heterocyclic compound that contains a thiazole ring and an azepane ring.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular processes such as signal transduction, gene expression, and protein function. N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been shown to interact with various cellular targets such as enzymes, receptors, and ion channels. The exact mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide depends on the specific target and the context of its application.
Biochemical and Physiological Effects
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide can inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide can modulate the expression of various genes and proteins involved in inflammation, oxidative stress, and cell proliferation. N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide also has some limitations such as its poor solubility in water and its limited availability. These limitations can be overcome by using appropriate solvents and optimizing the synthesis method.
Direcciones Futuras
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has several potential future directions for research such as the development of more potent and selective analogs, the investigation of its role in various disease models, and the synthesis of novel materials using N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide as a building block. Additionally, the application of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide in drug delivery systems and imaging probes is an area of active research. Overall, the potential applications of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide in various fields make it a promising compound for future research.
Conclusion
In conclusion, N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide is a straightforward process that can be easily scaled up for large-scale production. N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular processes. N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. The limitations of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide can be overcome by using appropriate solvents and optimizing the synthesis method. The potential future directions of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide in various fields make it a promising compound for future research.
Métodos De Síntesis
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide involves the reaction of 2-amino-5-methylthiazole with 6-chloro-1-aminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with carboxylic acid to obtain N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide. The synthesis of N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide is a straightforward process that can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been studied for its role as a potential enzyme inhibitor and its ability to modulate protein-protein interactions. In materials science, N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-8-12-10(16-9)13-11(15)14-6-4-2-3-5-7-14/h8H,2-7H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKDORMLKCUVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529492.png)


![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)
![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)
![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)



![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)